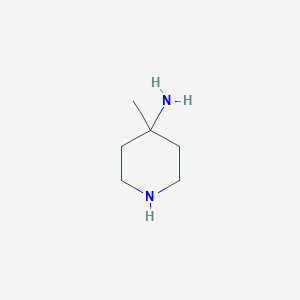

4-Methylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6(7)2-4-8-5-3-6/h8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOQTVTZVPADOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610670 | |

| Record name | 4-Methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196614-16-1 | |

| Record name | 4-Methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196614-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Piperidin 4 Amine and Methylated Derivatives in Organic Synthesis

Piperidin-4-amine and its methylated derivatives, such as 4-Methylpiperidin-4-amine, are highly valued building blocks in organic synthesis. Their structural features, including a primary or secondary amine and a tertiary amine within a cyclic framework, provide a unique combination of reactivity and conformational rigidity. This makes them ideal starting materials or intermediates for the synthesis of complex molecules.

The presence of the piperidine (B6355638) skeleton can enhance crucial pharmacokinetic properties of bioactive molecules, such as membrane permeability, metabolic stability, and receptor binding. researchgate.net Methylated piperidine derivatives are instrumental in various industries, especially in pharmaceuticals and agrochemicals. sincerechemicals.com For instance, 4-amino-1-methylpiperidine (B1301898) is a key intermediate in the synthesis of various therapeutic agents. sincerechemicals.comcymitquimica.com The methyl group can influence the compound's basicity, lipophilicity, and steric profile, thereby fine-tuning its biological activity and physical properties.

In synthetic chemistry, these compounds serve as versatile intermediates. The amino group at the 4-position is a nucleophilic center, readily participating in reactions like reductive amination and acylation to introduce diverse functional groups. nih.gov This allows for the systematic exploration of chemical space around the piperidine core, a key strategy in drug discovery and materials science. nih.gov

The Historical Context and Evolution of Research on Piperidin 4 Amine Structures

The study of piperidine (B6355638) and its derivatives has a rich history, dating back to the 19th century with the isolation of piperidine from pepper. wikipedia.org Early research focused on alkaloids containing the piperidine motif, such as quinine (B1679958) and morphine. The mid-20th century saw a surge in the synthetic exploration of piperidine derivatives, leading to the development of important drug classes like antihistamines and antipsychotics.

The investigation into piperidin-4-amine structures is a more recent development, driven by the increasing demand for novel therapeutic agents. The systematic modification of the piperidine ring, including the introduction of amino and methyl groups at various positions, gained momentum in the latter half of the 20th century. This exploration was fueled by the recognition that such substitutions could lead to compounds with potent and selective biological activities. For example, research into piperidine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes and for their potential in pain management has highlighted the importance of these scaffolds. The first appearance of N-methylpiperidin-4-amine in chemical databases in 2007 marks a significant point in the timeline of research into these specific derivatives.

An Overview of Key Academic Research Areas for Piperidin 4 Amine Compounds

Reductive Amination Approaches for Piperidin-4-amine Synthesis

Reductive amination is a cornerstone in the synthesis of amines, including the formation of the 4-aminopiperidine scaffold. This method typically involves the reaction of a ketone, in this case, a piperidone derivative, with an amine source in the presence of a reducing agent.

A primary and widely utilized route for synthesizing 4-aminopiperidine derivatives is the reductive amination of corresponding piperidin-4-one precursors. tandfonline.comresearchgate.net This reaction exchanges the oxygen of a carbonyl group for an amine group by reacting the ketone with ammonia (B1221849) or a primary amine, followed by reduction. tandfonline.commasterorganicchemistry.com The process can be performed as a one-pot reaction where an intermediate imine is formed and subsequently reduced to the desired amine. masterorganicchemistry.com

The choice of starting material, catalyst, and reducing agent is critical for the success and selectivity of the reaction. For instance, N-substituted-4-piperidones are common starting points. researchgate.netdtic.mil The synthesis of N-(4-fluorobenzyl)-1-methylpiperidine-4-amine, a derivative of 4-methylpiperidin-4-amine, is accomplished through the reductive alkylation of 1-methylpiperidin-4-one with 4-fluorobenzylamine (B26447). google.com Similarly, N-Boc-4-piperidone can undergo reductive amination with aniline (B41778) to produce 1-Boc-4-AP (N-Boc-4-anilinopiperidine), a precursor for various fentanyl analogues. un.org

Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the initial ketone. tandfonline.commasterorganicchemistry.com Catalytic hydrogenation, often using palladium on charcoal or platinum catalysts, is another effective reduction method. benchchem.comgoogle.com

Table 1: Examples of Catalyzed Reductive Amination for Piperidin-4-amine Synthesis

| Starting Piperidone | Amine Source | Reducing Agent / Catalyst | Product | Reference |

|---|---|---|---|---|

| 1-Methylpiperidin-4-one | 4-Fluorobenzylamine | Not specified in abstract | N-(4-fluorobenzyl)-1-methylpiperidine-4-amine | google.com |

| 2,6-Diaryl-3-methyl- piperidin-4-ones | Ammonium (B1175870) Acetate (B1210297) | Sodium Cyanoborohydride | 4-Amino-2,6-diaryl-3-methylpiperidines | tandfonline.com |

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | Not specified in abstract | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine precursor | researchgate.net |

| N-Boc-4-piperidinone | Aniline | Sodium Triacetoxyborohydride | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |

An innovative strategy for the synthesis of cyclic amines, including piperidines, involves the iron-catalyzed reductive amination of ω-amino fatty acids. nih.govnih.gov This method provides an efficient pathway to piperidines through an intramolecular cyclization and reduction cascade. nih.gov Phenylsilane is a key component in this reaction, as it facilitates the formation and subsequent reduction of an intermediate imine, initiates the cyclization, and reduces the resulting piperidinone intermediate, all catalyzed by an iron complex. nih.govbenchchem.com This approach has been successfully applied to the synthesis of various pyrrolidines, piperidines, and azepanes with good functional group tolerance and moderate to excellent yields. nih.gov

Palladium catalysts are instrumental in multi-step synthetic sequences, particularly in reactions involving deprotection. In the context of piperidine synthesis, a palladium catalyst can facilitate a one-pot debenzylation and reductive amination process. acs.org This is highly effective for converting an N-benzylpiperidine precursor into an N-methylpiperidine, for example. acs.org The N-benzyl group, often used as a protecting group for the piperidine nitrogen, can be cleaved via catalytic hydrogenation. un.org A tandem approach where hydrogenolysis using a Pd(OH)₂/C catalyst leads to both the deprotection of a benzyloxycarbonyl group and the formation of the piperidine ring in a single step has also been reported. chim.it

Alkylation and Acylation Strategies for N-Substitution

Once the 4-aminopiperidine core is synthesized, further diversification is commonly achieved through N-substitution reactions on the piperidine ring nitrogen. Alkylation and acylation are the most prevalent strategies.

N-alkylation is a fundamental method for modifying piperidine derivatives. This reaction introduces an alkyl group onto the nitrogen atom of the piperidine ring. The process typically involves reacting the piperidine derivative with an alkyl halide (such as alkyl bromide or iodide) or a sulfonate. researchgate.netambeed.com The reaction is often conducted in the presence of a base, such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF), to neutralize the acid formed during the reaction. researchgate.net To prevent over-alkylation, which can lead to the formation of quaternary ammonium salts, the slow addition of the alkylating agent using a syringe pump can be employed. researchgate.net The stereochemistry of N-alkylation has also been a subject of study, investigating the preferred direction of attack of the alkylating agent. acs.orgacs.org

Table 2: Examples of N-Alkylation of Piperidine Derivatives

| Piperidine Substrate | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Piperidine | Alkyl bromide or iodide | Anhydrous acetonitrile, room temp. | N-Alkylpiperidine Salt | researchgate.net |

| Piperidine | Alkylating agent | K₂CO₃, dry DMF, room temp. | N-Alkylpiperidine | researchgate.net |

| This compound | Allyl halide (e.g., allyl bromide) | Basic conditions | 4-Methyl-1-(prop-2-en-1-yl)piperidin-4-amine | benchchem.com |

Acylation of the 4-amino group or the piperidine nitrogen (if it is a secondary amine) is another key strategy for derivatization. The reaction of an amine with an acid chloride to form an amide is a robust and widely used transformation known as the Schotten-Baumann reaction. fishersci.ityoutube.com This reaction is typically performed by treating the amine with an acid chloride in an aprotic solvent, often in the presence of a suitable base like triethylamine (B128534) or pyridine (B92270) to scavenge the hydrochloric acid byproduct. fishersci.itcommonorganicchemistry.com This method has been applied to the synthesis of a variety of acylated 4-aminopiperidines. acs.orgnih.gov For instance, a library of acylated 4-aminopiperidine-4-carboxylic acid derivatives was created by reacting the core structure with a variety of acid chlorides to explore potential binding interactions in a biological context. nih.govacs.org

Table 3: Examples of Amide Synthesis from Aminopiperidines and Acid Chlorides

| Amine Substrate | Acid Chloride | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-(N-Methyl-2-phenethylamino)piperidine | 4-Nitrobenzoyl chloride | Thionyl chloride or DEPC activation | Acylated piperidine derivative | acs.org |

| 4-Aminopiperidine core | Various acyl chlorides | Not specified | Library of acylated 4-aminopiperidines | nih.gov |

| Primary amine | 4-Fluorobenzoyl chloride | Cyrene™, triethylamine, 0°C to rt | N-(4-fluorobenzoyl) amine | hud.ac.uk |

Gold-Catalyzed Amide Synthesis from Aldehydes and Amines

A notable advancement in amide bond formation involves the use of gold catalysts to facilitate the reaction between aldehydes and amines. rsc.orgrsc.orgnih.gov This methodology offers a direct and efficient route to amides, which are key intermediates or final products in the synthesis of many piperidine-based compounds. Research has demonstrated that gold-catalyzed reactions can proceed under mild conditions, often in aqueous media, which aligns with the principles of green chemistry. rsc.orgrsc.orgsci-hub.se

The general mechanism for gold-catalyzed amide synthesis from aldehydes and amines is proposed to involve the formation of a hemiaminal intermediate, which is then oxidized. acs.org Gold catalysts, such as tetrachloroauric acid (KAuCl₄), have been shown to be effective for this transformation. rsc.orgsci-hub.se The reaction scope is broad, accommodating a variety of aldehydes, including aromatic, aliphatic, and even carbohydrate-based aldehydes, with secondary amines like piperidine. rsc.orgsci-hub.se The use of gold catalysis provides a valuable tool for constructing amide derivatives of piperidines, potentially applicable to the synthesis of precursors for this compound. acs.orgresearchgate.net

Table 1: Gold-Catalyzed Amide Synthesis from Various Aldehydes and Piperidine sci-hub.se

| Entry | Aldehyde | Catalyst Loading (mol%) | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | p-Nitrobenzaldehyde | 1 | 60 °C, 12 h | 61 |

| 2 | p-Chlorobenzaldehyde | 1 | 60 °C, 12 h | 85 |

| 3 | p-Bromobenzaldehyde | 1 | 60 °C, 12 h | 75 |

| 4 | Terephthalaldehyde (mono-amide) | 1 | 60 °C, 12 h | 55 |

| 5 | Terephthalaldehyde (di-amide) | 1 | 60 °C, 12 h | 6 |

Cyclization and Annulation Reactions for Piperidine Ring Formation

The construction of the piperidine ring is a fundamental aspect of synthesizing 4-aminopiperidine derivatives. Various cyclization and annulation strategies have been developed to achieve this, often with a focus on controlling the stereochemistry of the resulting heterocyclic system.

Stereoselective Intramolecular Cyclization

Stereoselective intramolecular cyclization reactions are powerful methods for the synthesis of substituted piperidines. mdpi.com These reactions often involve the formation of a new bond within a linear precursor to close the six-membered ring. For instance, the intramolecular cyclization of alkene-bearing amides can be initiated by hydride transfer, leading to the formation of piperidines. nih.gov Another approach involves the reductive cyclization of amino acetals, which can be prepared through diastereoselective Mannich reactions, thereby controlling the stereochemistry of the final piperidine product. mdpi.com

Gold catalysis has also been employed in stereoselective cyclization reactions. A one-pot synthesis of piperidin-4-ols has been developed involving a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates high diastereoselectivity in the ring-forming step. nih.gov

Pseudo Six-Component Synthesis Utilizing Ammonium Acetate

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. A notable example is the pseudo six-component synthesis of highly functionalized piperidines. researchgate.net This reaction utilizes ammonium acetate as a nitrogen source for the piperidine ring. researchgate.netresearchgate.netmathnet.ru

In a specific application, the reaction of aromatic aldehydes, malononitrile, and ammonium acetate leads to the stereoselective formation of polysubstituted piperidines. researchgate.netmathnet.ru This cascade reaction involves a Knoevenagel condensation, followed by Michael addition and Mannich cyclization. researchgate.net The use of ammonium acetate is crucial as it serves both as a nitrogen donor and a catalyst. nih.govresearchgate.net This methodology provides a convergent and atom-economical route to complex piperidine structures. acs.org

Table 2: Pseudo Six-Component Synthesis of Piperidines mathnet.ru

| Entry | Aromatic Aldehyde | Yield (%) |

|---|---|---|

| 1 | Benzaldehyde | 94 |

| 2 | 4-Methylbenzaldehyde | 92 |

| 3 | 4-Methoxybenzaldehyde | 89 |

| 4 | 4-Chlorobenzaldehyde | 91 |

| 5 | 4-Bromobenzaldehyde | 88 |

Protecting Group Chemistry in Piperidin-4-amine Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various conditions and its straightforward removal. masterorganicchemistry.comorganic-chemistry.org

Boc-Protecting Group Cleavage

The removal of the Boc protecting group is a critical step in many synthetic sequences. This deprotection is typically achieved under acidic conditions. masterorganicchemistry.comorganic-chemistry.org Strong acids such as trifluoroacetic acid (TFA) are commonly used to cleave the Boc group, regenerating the free amine. masterorganicchemistry.comsigmaaldrich.com For instance, the N-terminal Boc-group of a resin-bound peptide is removed with TFA prior to cleavage of the peptide from the resin. sigmaaldrich.com

Development of Scalable and Efficient Synthetic Protocols

The practical application of a synthetic route often depends on its scalability and efficiency. For 4-substituted-4-aminopiperidine derivatives, which are key building blocks for various bioactive compounds, developing such protocols is of high importance. nih.govresearchgate.net

Synthesis of Specific Methylated Piperidin-4-amine Derivatives

This section delves into the specific synthetic routes for a range of methylated piperidin-4-amine derivatives, highlighting the chemical transformations and key intermediates involved in their preparation.

Synthesis of 1-Methylpiperidin-4-amine

The synthesis of 1-Methylpiperidin-4-amine, a fundamental building block, is commonly achieved through the reductive amination of 1-methyl-4-piperidone (B142233). This method involves the reaction of the ketone with an amine source, followed by reduction of the resulting imine intermediate. For instance, reacting 1-methyl-4-piperidone with methylamine (B109427) or formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation can yield the target amine. thieme-connect.de

Alternative synthetic strategies have also been reported. One such method begins with 4-hydroxypiperidine, which undergoes a three-step sequence: protection of the amine with a benzyl (B1604629) carbamate (B1207046) group, acylation of the hydroxyl group, and subsequent deprotection via catalytic hydrogenation to yield the precursor for the final methylation step. isciii.es Furthermore, the synthesis of the precursor 1-methyl-4-piperidone itself has been described through several routes, including a double Michael reaction of methylamine with ethyl acrylate (B77674) followed by Dieckmann cyclization, or the ring closure of 1,5-dichloro-3-pentanone with methylamine. scribd.com

| Starting Material | Key Reagents/Conditions | Product | Reference(s) |

| 1-Methyl-4-piperidone | Methylamine or Formaldehyde, Sodium cyanoborohydride or Catalytic hydrogenation | 1-Methylpiperidin-4-amine | thieme-connect.de |

| 4-Hydroxypiperidine | 1. Benzyl carbamate protection, 2. Acylation, 3. Catalytic hydrogenation, 4. Methylation | 1-Methylpiperidin-4-amine | isciii.es |

Synthesis of N-(1-Methylpiperidin-4-yl)-2-(arylsulfonyl)-1H-indol-4-amine Derivatives

A series of N-(1-methylpiperidin-4-yl)-2-(arylsulfonyl)-1H-indol-4-yl-amines have been synthesized as potential 5-HT6 receptor ligands. The synthetic approach to these molecules involves a multi-step sequence. A related series, [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles, provides insight into the general synthetic strategy. The synthesis commences with the reaction of substituted indoles with substituted sulfonyl chlorides in the presence of sodium hydride to form the key sulfonamide linkage. The resulting carboxylic acid intermediate is then reduced, typically with lithium aluminium hydride, to afford a benzyl alcohol derivative. nih.gov This alcohol can then be converted to a suitable leaving group for subsequent coupling with 1-methylpiperidin-4-amine.

| Reactant 1 | Reactant 2 | Key Steps | Product Class | Reference(s) |

| Substituted Indole | Substituted Sulfonyl Chloride | 1. Sulfonamide formation (NaH), 2. Carboxylic acid reduction (LiAlH), 3. Coupling with 1-methylpiperidin-4-amine | N-(1-Methylpiperidin-4-yl)-2-(arylsulfonyl)-1H-indol-4-amine Derivatives | nih.gov |

Synthesis of N-Substituted Benzyl-1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine Derivatives

The synthesis of these complex derivatives is achieved through a multi-step protocol. The process begins with the preparation of the key intermediate, 1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine. This intermediate is then subjected to N-alkylation with various substituted benzyl chlorides to yield the final products. nih.gov

The synthesis of the core intermediate involves the initial reaction of tert-butyl methyl(piperidin-4-yl)carbamate. This is followed by the formation of the benzoxazole (B165842) ring system. The final step in the formation of the key intermediate is the removal of the Boc protecting group. The subsequent reaction with different benzyl chlorides in the presence of a base like anhydrous potassium carbonate in a solvent such as DMF at room temperature for several hours leads to the desired N-substituted benzyl derivatives. nih.govresearchgate.net

| Intermediate | Reactant | Reagents/Conditions | Product Class | Reference(s) |

| 1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine | Substituted Benzyl Chloride | Anhydrous Potassium Carbonate, DMF, Room Temperature | N-Substituted Benzyl-1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine Derivatives | nih.govresearchgate.net |

Synthesis of N-Benzhydrylpiperidin-4-amine Derivatives

A general and effective method for the synthesis of N-benzhydrylpiperidin-4-amine derivatives involves the reductive amination of N-substituted 4-piperidones with benzhydrylamine. google.comgoogle.com This reaction is a cornerstone in the preparation of this class of compounds. The process typically involves mixing the N-substituted 4-piperidone (B1582916) with benzhydrylamine, followed by the addition of a reducing agent. The reaction conditions can be modulated, for instance, by the use of sodium triacetoxyborohydride, sometimes in the presence of additives like acetic acid and sodium sulfate (B86663) to drive the reaction to completion, particularly with sterically hindered amines. eurjchem.com

The synthesis of a series of new substituted N-benzhydrylpiperidin-4-amine derivatives has been reported with yields ranging from 61.6% to 89.7%. google.com

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference(s) |

| N-Substituted 4-piperidone | Benzhydrylamine | Reductive Amination | N-Benzhydrylpiperidin-4-amine Derivatives | google.comgoogle.com |

Synthesis of Piperidin-4-yl-carbamates

An efficient and scalable process for the synthesis of methyl piperidin-4-yl-carbamate para-toluene sulfonate salt has been developed. isciii.es The synthesis starts with the reductive amination of the commercially available 1-benzylpiperidin-4-one with ammonia, using Raney-Ni as a catalyst, to produce 1-benzylpiperidine-4-amine with a high yield of 90%. isciii.es

The subsequent reaction of this intermediate with methyl chloroformate in the presence of potassium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic solvent system (dichloromethane, hexane, and water) at room temperature affords the carbamate product in 92% yield. The final steps involve the debenzylation of the carbamate intermediate using Pd/C in a mixture of methanol (B129727) and dichloromethane (B109758) to give methyl piperidin-4-yl-carbamate, which is then converted to its stable p-toluenesulfonate salt in ethyl acetate with a 90% yield. isciii.es

Another approach to carbamate synthesis involves the reaction of a piperidine amine with N,N'-carbonyldiimidazole (CDI) to form a carbamoylimidazole intermediate, which is then reacted with an alcohol.

| Starting Material | Key Steps | Final Product | Overall Yield | Reference(s) |

| 1-Benzylpiperidin-4-one | 1. Reductive amination (NH₃, Raney-Ni), 2. Carbamate formation (Methyl chloroformate, KOH, TBAB), 3. Debenzylation (Pd/C), 4. Salt formation (p-TSA) | Methyl piperidin-4-yl-carbamate p-toluenesulfonate salt | ~74% (over 4 steps) | isciii.es |

Synthesis of N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its Salts

The synthesis of this compound, also known as Pimavanserin, and its salts is detailed in several patents. nih.gov A key step in one synthetic route is the reductive amination of N-methylpiperidone with 4-fluorobenzylamine in the presence of hydrogen gas and a palladium on carbon catalyst to form N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. This intermediate is then reacted with a suitable carbamate derivative of (4-isobutoxyphenyl)methanamine (B2988253) to form the final carbamide product. researchgate.net

Alternatively, the synthesis can proceed via a thiourea (B124793) intermediate. N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is reacted with an isothiocyanate derivative to form a thiourea, which is then converted to the final carbamide using a reagent such as silver carbonate.

The tartrate salt of the final compound is prepared by reacting the free base with tartaric acid in a solvent like ethanol. researchgate.net Different crystalline forms of the tartrate salt have been identified and characterized. nih.gov

| Intermediate 1 | Intermediate 2 | Key Reaction | Product | Reference(s) |

| N-(4-fluorobenzyl)-1-methylpiperidin-4-amine | Carbamate derivative of (4-isobutoxyphenyl)methanamine | Carbamide formation | N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide | researchgate.net |

| N-(4-fluorobenzyl)-1-methylpiperidin-4-amine | Isothiocyanate derivative | Thiourea formation followed by conversion to carbamide | N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide |

Oxidation Reactions of Aminopiperidines

The nitrogen atoms within the aminopiperidine structure are susceptible to oxidation, leading to the formation of various products depending on the specific nitrogen atom oxidized and the reagents used.

The oxidation of tertiary amines, including the nitrogen on the piperidine ring, to their corresponding N-oxides is a well-established transformation. google.com This reaction is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids like meta-chloroperbenzoic acid (mCPBA). nih.gov The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic oxygen of the oxidant.

N-oxides are generally polar, hygroscopic compounds, and their formation can be influenced by the basicity of the parent amine. nih.govresearchgate.net The conversion of the tertiary amine to an N-oxide results in significant changes in the molecule's electronic and steric properties. These changes can be observed using spectroscopic methods, such as ¹³C NMR, where the carbon atoms adjacent (β) to the newly formed N⁺-O⁻ bond typically show a downfield shift. lew.ro While N-oxides can sometimes be reduced back to the parent tertiary amine, this conversion is not always predictable or efficient. google.comgoogle.com

Table 1: General Reaction for the Formation of Piperidine N-Oxide

| Reactant | Reagent | Product |

| Substituted Piperidine | H₂O₂ or mCPBA | Corresponding Piperidine N-Oxide |

| → | ||

| This table illustrates the general transformation of a tertiary piperidine nitrogen to an N-oxide. |

Permanganate (B83412) Oxidation in the Presence of Ruthenium(III) Catalysts

The oxidation of aminopiperidines can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄), with the reaction being effectively catalyzed by Ruthenium(III) chloride. researchgate.netlibretexts.org A kinetic study on the oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine by alkaline permanganate in the presence of a Ru(III) catalyst revealed that the reaction is first-order with respect to the oxidant and the catalyst, and has an apparent order of less than one with respect to the aminopiperidine substrate and the alkali concentration. researchgate.netniscpr.res.in

The proposed mechanism suggests that the initial step involves the formation of a complex between the aminopiperidine substrate and a hydroxylated species of the Ruthenium(III) catalyst. niscpr.res.in This complex then reacts with the permanganate species in the rate-determining step to generate a free radical, which is subsequently oxidized in a fast step to yield the final products. niscpr.res.in The use of the catalyst is crucial, as the reaction is significantly slower in its absence. researchgate.net

Table 2: Kinetic Data for the Ru(III)-Catalyzed Oxidation of a Piperidin-4-amine Derivative

| Parameter | Finding | Citation |

| Reaction Order | ||

| [Permanganate] | First Order | researchgate.netniscpr.res.in |

| [Catalyst - Ru(III)] | First Order | researchgate.netniscpr.res.in |

| [Substrate] | Less than unit order | researchgate.netniscpr.res.in |

| [Alkali] | Less than unit order | researchgate.netniscpr.res.in |

| Proposed Mechanism | Formation of a [Substrate-Ru(III)] complex, followed by reaction with permanganate. | niscpr.res.in |

| This table summarizes the kinetic findings for the oxidation of a 1-substituted-4-aminopiperidine with permanganate and a Ruthenium(III) catalyst. |

Reduction Reactions of Aminopiperidines

The primary amine group of the this compound framework can undergo reactions that lead to the formation of more substituted amines.

A primary amine such as this compound can be converted into a secondary amine through a process known as reductive amination. This is a two-step method that first involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate. In the second step, the newly formed C=N bond of the imine is reduced to a C-N single bond. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This reaction provides a versatile route to introduce a wide variety of alkyl or aryl groups onto the nitrogen atom of the amino group.

Table 3: General Reaction for the Formation of a Secondary Amine via Reductive Amination

| Reactants | Intermediate | Product |

| This compound + Aldehyde/Ketone | Imine | N-substituted-4-Methylpiperidin-4-amine (Secondary Amine) |

| → | ||

| This table outlines the general pathway for converting the primary amine of the 4-aminopiperidine framework into a secondary amine. |

Nucleophilic Substitution Reactions

Replacing the amine group at the C-4 position of the piperidine ring is a challenging transformation due to the nature of the amino group itself.

The direct displacement of an amino group in a nucleophilic substitution reaction is generally not feasible because the amide anion (NH₂⁻) is a very poor leaving group. masterorganicchemistry.com For a substitution reaction to occur at the C-4 position, the amino group must first be converted into a good leaving group. masterorganicchemistry.comntu.edu.sg

One common strategy, particularly for aromatic amines, is diazotization, which involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (-N₂⁺). rsc.orgscirp.org The resulting dinitrogen molecule (N₂) is an excellent leaving group. While this method is highly effective for aromatic systems, the diazotization of aliphatic amines, such as this compound, can be more complex and may lead to a mixture of substitution and elimination products, as well as rearrangements. Once the diazonium salt is formed, it can be displaced by a variety of nucleophiles. However, the stability of the aliphatic diazonium intermediate is a critical and often limiting factor.

Sulfonyl Group Replacement

The replacement of a sulfonyl group on a piperidine nitrogen is a key transformation in the modification of drug candidates and other functional molecules. While specific studies detailing the direct replacement of a sulfonyl group from the nitrogen of a this compound framework are not extensively documented, the general principles of N-sulfonyl group chemistry on piperidine rings are well-established. The N-SO₂R group is generally a robust protecting group and its cleavage or replacement often requires specific and sometimes harsh conditions.

Research on related structures, such as N-sulfonylpiperidines, indicates that the displacement of the sulfonyl group can be achieved through various reductive or nucleophilic substitution methods. For instance, the use of reducing agents like samarium(II) iodide or magnesium in methanol has been effective for the cleavage of N-tosyl groups. Nucleophilic displacement by strong nucleophiles can also lead to the replacement of the sulfonyl moiety, although this is less common and highly dependent on the nature of the sulfonyl group and the nucleophile.

Reaction Kinetics and Mechanistic Pathways of Oxidation

The oxidation of piperidine derivatives is a critical area of study, particularly in the context of drug metabolism, where cytochrome P450 enzymes play a major role. nih.gov The oxidation of the piperidine ring can lead to various products, including N-oxides, hydroxylated derivatives, and ring-opened products.

Kinetic studies on the oxidation of related piperidin-4-one semicarbazones by oxidizing agents like pyridinium (B92312) fluorochromate have shown that the reactions are often first order with respect to both the oxidant and the substrate. researchgate.net Such reactions are typically catalyzed by acid, and the rate can be influenced by the dielectric constant of the medium, suggesting an ion-dipole type interaction in the transition state. researchgate.net

For 4-aminopiperidine derivatives, a major metabolic pathway is N-dealkylation, catalyzed by enzymes such as CYP3A4. nih.gov Theoretical studies, combining molecular mechanics and quantum mechanics, have provided insights into the mechanistic pathways of this oxidation. nih.gov It is proposed that the 4-amino group plays a crucial role by forming a hydrogen bond with key amino acid residues (like serine 119) in the active site of the enzyme. nih.gov This interaction helps to position the piperidine moiety correctly for the oxidative attack, which typically occurs at the α-carbon to the piperidine nitrogen, leading to an unstable intermediate that fragments to yield the dealkylated product.

The general mechanism for P450-catalyzed N-dealkylation involves the following steps:

Hydrogen Atom Abstraction: The iron-oxo species of the P450 enzyme abstracts a hydrogen atom from the carbon adjacent to the piperidine nitrogen.

Radical Rebound: The resulting carbon-centered radical then "rebounds" onto the hydroxyl group coordinated to the iron, forming a hemiaminal intermediate.

Hemiaminal Breakdown: The hemiaminal is unstable and collapses, leading to the cleavage of the C-N bond and the formation of the dealkylated piperidine and a carbonyl compound.

The table below summarizes key aspects of the oxidation of 4-aminopiperidine frameworks based on available research.

| Reaction Type | Key Findings | Implied Mechanism |

| Chemical Oxidation (of related piperidin-4-ones) | First-order kinetics in substrate and oxidant; acid-catalyzed. researchgate.net | Ion-dipole interaction in the transition state. researchgate.net |

| Enzymatic Oxidation (N-dealkylation of 4-aminopiperidines) | Major metabolic route; catalyzed by CYP3A4. nih.gov | Hydrogen bonding of the 4-amino group facilitates positioning in the active site for hydrogen atom abstraction and radical rebound. nih.gov |

These mechanistic insights are vital for predicting the metabolic fate of drugs containing the this compound scaffold and for designing new chemical entities with improved metabolic stability.

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for Piperidin 4 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-Methylpiperidin-4-amine, both ¹H and ¹³C NMR would provide crucial information about the electronic environment of each atom, confirming the presence of the methyl group, the primary amine, and the piperidine (B6355638) ring structure.

The protons on the piperidine ring at positions C2/C6 and C3/C5 are diastereotopic and would appear as complex multiplets due to spin-spin coupling with each other. The C4-methyl protons would yield a characteristic singlet, as the adjacent carbon has no protons. The primary amine (-NH₂) protons and the secondary amine (N-H) proton on the ring typically appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Piperidine N-H | 1.0 - 2.5 | Broad Singlet |

| -NH₂ (Amine) | 1.1 - 2.0 | Broad Singlet |

| -CH₃ (Methyl) | ~1.05 | Singlet |

| Ring H (C3, C5 - axial & equatorial) | 1.3 - 1.6 | Multiplet |

| Ring H (C2, C6 - axial & equatorial) | 2.6 - 3.1 | Multiplet |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule. The symmetry of the molecule means that C2 and C6 are chemically equivalent, as are C3 and C5.

The chemical shift of the quaternary C4 carbon would be significantly influenced by the attached nitrogen (of the amino group) and carbon (of the methyl group). The carbons adjacent to the ring nitrogen (C2 and C6) would appear downfield compared to the C3 and C5 carbons. chemicalbook.com The methyl carbon would resonate in the typical upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Methyl) | ~22 |

| C3, C5 | ~35 |

| C2, C6 | ~48 |

| C4 | ~50-55 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering critical evidence for structural confirmation.

In an LCMS analysis using a soft ionization technique like electrospray ionization (ESI), this compound (C₆H₁₄N₂, Molecular Weight: 114.19 g/mol ) would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 115.

Under conditions that induce fragmentation (e.g., collision-induced dissociation), the molecule would break in predictable ways. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For cyclic amines, a common fragmentation is the loss of a hydrogen atom (M-1) from the carbon alpha to the nitrogen, resulting in a stable iminium ion. Other significant fragmentation pathways would likely involve the loss of the methyl group or cleavage of the piperidine ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 115 | [C₆H₁₅N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 114 | [C₆H₁₄N₂]⁺• | Molecular Ion [M]⁺• |

| 113 | [C₆H₁₃N₂]⁺ | Loss of H• from α-carbon [M-H]⁺ |

| 99 | [C₅H₁₁N₂]⁺ | Loss of methyl radical [M-CH₃]⁺ |

| 70 | [C₄H₈N]⁺ | Ring cleavage and loss of C₂H₆N |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound would be characterized by absorptions corresponding to N-H, C-H, and C-N bonds.

The presence of both a primary amine (-NH₂) and a secondary amine (-NH-) group would lead to multiple distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. orgchemboulder.com Specifically, primary amines typically exhibit two bands (asymmetric and symmetric stretches), while secondary amines show a single band. The spectrum would also feature characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Bending vibrations for the N-H groups are also expected, with a primary amine "scissoring" vibration around 1590-1650 cm⁻¹ and a broad N-H "wag" for the secondary amine in the fingerprint region. orgchemboulder.comchemicalbook.com

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 | N-H Stretch | Primary & Secondary Amine |

| 2850 - 2960 | C-H Stretch | Aliphatic (Ring & Methyl) |

| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine |

| 1450 - 1470 | C-H Bend | Methylene & Methyl |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine |

| 665 - 910 | N-H Wag | Secondary Amine |

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry, by analyzing the diffraction pattern of a single crystal.

While a specific crystal structure for this compound has not been reported in the surveyed literature, data from derivatives such as 4-diphenylcarbamyl-N-methyl-piperidine methobromide and fenpiverinium (B1207433) bromide confirm that the piperidine ring strongly prefers a stable chair conformation. nih.govmdpi.com In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. For this compound, the methyl and amino groups are attached to the same carbon (C4). In the most stable chair form, one of these substituents would be in an axial orientation while the other would be equatorial. A definitive crystallographic study would be required to determine the precise arrangement and to measure intramolecular distances and angles, providing the ultimate structural confirmation.

V. Computational Chemistry and Modeling of Piperidin 4 Amine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for studying piperidin-4-amine derivatives, offering deep insights into their reactivity and electronic properties.

DFT calculations are instrumental in elucidating complex reaction mechanisms that are difficult to observe experimentally. For instance, the kinetic oxidation of a piperidin-4-amine derivative, 1-[(4-chlorophenyl)methyl]piperidin-4-amine (CMP), with potassium permanganate (B83412) was studied using DFT to support the proposed mechanism. researchgate.netasianpubs.org The theoretical calculations helped to derive rate laws and propose a suitable mechanism involving the formation of intermediates and free radicals. asianpubs.orgresearchgate.net

In this study, DFT was employed to model the interaction between the piperidine (B6355638) derivative and the oxidant in the presence of a Ruthenium(III) catalyst. researchgate.netasianpubs.org The calculations supported a proposed mechanism where the catalyst forms a complex with the piperidine compound, which then reacts with the oxidant in the rate-determining step. researchgate.net The final products of the reaction were identified as chlorobenzene (B131634) and L-alanine, N-(2-aminomethylethyl)-carboxylic acid. researchgate.netasianpubs.org The theoretical results from DFT calculations were found to be in agreement with the suggested reaction pathways derived from experimental kinetic data. asianpubs.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and molecular interactions. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com The energy and symmetry of these orbitals are critical for predicting how a molecule will interact with other species. numberanalytics.com

In the DFT study of 1-[(4-chlorophenyl)methyl]piperidin-4-amine (CMP), FMO and Frontier Electron Density (FED) analyses were performed on the reactant and its oxidative products. researchgate.netasianpubs.orgresearchgate.net These calculations provide information about the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov The results of these theoretical calculations provided support for the reaction pathways suggested by experimental evidence. asianpubs.org

| Parameter | Description | Relevance in Reactivity Analysis |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons. Higher energy corresponds to a better electron donor. numberanalytics.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons. Lower energy corresponds to a better electron acceptor. numberanalytics.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key descriptor of molecular stability. A small gap suggests high polarizability and chemical reactivity. nih.gov |

| Frontier Electron Density (FED) | The electron density distribution in the frontier orbitals. | Helps to predict the most likely sites for electrophilic or nucleophilic attack within a molecule. researchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug design to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of piperidine are frequently investigated as potential inhibitors for various protein targets implicated in diseases like cancer. Molecular docking studies are crucial for predicting how these compounds might interact with the binding sites of key proteins such as Heat shock protein 90 (Hsp90), the Human Estrogen Receptor (ER), and tubulin.

Hsp90 and Hsp70: Hsp90 is a chaperone protein essential for the stability and function of numerous oncogenic proteins, making it a prime target in cancer therapy. nih.govmdpi.com Inhibition of Hsp90 can lead to the degradation of these client proteins, disrupting tumor growth. mdpi.com Some studies focus on designing dual inhibitors of Hsp90 and other targets like histone deacetylases (HDACs), where piperidine scaffolds can be employed. researchgate.net Docking studies help visualize how piperidine-containing ligands fit into the ATP-binding pocket of Hsp90's N-terminal or C-terminal domains, guiding the design of more potent and selective inhibitors. nih.gov

Human Estrogen Receptor (ER): The estrogen receptor is a key driver in the majority of breast cancers (ER-positive). mdpi.comnih.gov Overcoming resistance to endocrine therapies is a major challenge. One novel strategy involves the dual inhibition of both ER and Hsp90, as Hsp90 is crucial for stabilizing the ER protein itself. mdpi.comnih.gov In silico virtual screening and molecular docking are used to identify small molecules that can bind to both targets, with the piperidine moiety often serving as a core structural element. nih.gov

Tubulin: Tubulin is the protein subunit of microtubules, which are critical for cell division. Drugs that interfere with tubulin dynamics are among the most effective anticancer agents. Molecular docking can predict whether piperidine-based compounds can bind to tubulin polymerization sites, such as the colchicine (B1669291) binding site, thereby inhibiting cancer cell proliferation.

While specific docking studies for 4-methylpiperidin-4-amine against all these targets are not extensively published, the piperidine ring is a common and valuable scaffold in compounds designed and modeled to interact with these critical proteins.

| Target Protein | Cellular Function & Disease Relevance | Role of Molecular Docking for Piperidine Systems |

| Hsp90 | A chaperone protein that stabilizes oncoproteins (e.g., ER, HER2, Akt). A key target in cancer. nih.govmdpi.com | Predicts binding modes in the ATP pocket to guide the design of inhibitors that disrupt chaperone function. nih.govnih.gov |

| Hsp70 | A chaperone protein involved in protein folding and preventing aggregation; often co-expressed with Hsp90. researchgate.net | Evaluates potential allosteric or direct binding to modulate its activity, often in conjunction with Hsp90 inhibition. researchgate.net |

| Human Estrogen Receptor (ER) | A nuclear receptor that drives the growth of ~70% of breast cancers. nih.gov | Screens for dual-acting ligands that can antagonize ER and simultaneously inhibit its stabilization by Hsp90. mdpi.comnih.gov |

| Tubulin | Forms microtubules, essential components of the cytoskeleton involved in cell division. A target for chemotherapy. | Predicts interactions at key binding sites (e.g., colchicine, vinca) to identify compounds that can disrupt microtubule dynamics. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. jksus.org These models rely on calculating numerical values, known as descriptors, that quantify various aspects of a molecule's structure.

QSAR/QSPR studies on piperidine derivatives are common in drug discovery to predict activities such as anticonvulsant effects or to model properties like gas chromatographic retention. nih.govresearchgate.net The process involves generating a wide range of molecular descriptors, which can be categorized as:

Topological (2D) Descriptors: Derived from the 2D representation of the molecule, describing size, shape, and atom connectivity.

Geometrical (3D) Descriptors: Based on the 3D coordinates of the atoms, such as steric and surface area parameters.

Electronic Descriptors: Related to the electron distribution, such as partial charges and dipole moments.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, providing detailed electronic and energetic information (e.g., HOMO/LUMO energies). jksus.org

For example, in a QSAR study of anticonvulsant compounds, a dataset including an N-benzoylbenzofuran derivative with a 4-methylpiperidin-1-yl group was analyzed. jksus.org Models are built using statistical methods like Multiple Linear Regression (MLR) to find the best correlation between the calculated descriptors and the observed biological activity. researchgate.net Advanced methods like 3D-QSAR (e.g., CoMFA/CoMSIA) can be used to create 3D contour maps that show which regions of a molecule should be modified (e.g., made more bulky or electronegative) to enhance activity. imist.ma

| Descriptor Type | Example Descriptors | Information Encoded |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and complexity. researchgate.net |

| Geometrical (3D) | Molecular surface area, volume, shadow indices | The 3D shape and steric properties of the molecule. nih.gov |

| Electronic | Partial atomic charges, dipole moment | Distribution of electrons and overall polarity. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken electronegativity | Electronic structure, reactivity, and stability. jksus.org |

| 3D-QSAR Fields | CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond donor/acceptor) | 3D fields around the molecule indicating favorable and unfavorable regions for interaction with a receptor. imist.ma |

Vi. Structure Activity and Structure Property Relationship Studies of Piperidin 4 Amine Derivatives

Correlating Structural Features with Biological Activities

The biological profile of piperidin-4-amine derivatives can be significantly altered by modifying their core structure. The introduction of fused rings, substituted aryl groups, and hydrophobic moieties can profoundly impact their interaction with biological targets, influencing their inhibitory action and receptor binding affinity.

The incorporation of fused or spirocyclic systems onto the piperidine (B6355638) ring is a common strategy to enhance the pharmacological properties of a molecule. Creating a spiro center at the C-4 position of the piperidine ring, for instance, increases the molecule's rigidity and reduces the number of freely rotatable bonds. This conformational constraint can lead to an improved pharmacokinetic profile and a more effective interaction with enzymes or receptors. bepls.com

Spiropiperidine structures, particularly 4-spiropiperidine scaffolds, are prevalent in pharmaceutically significant drugs. bepls.com For example, a class of novel piperidine-spirooxadiazole derivatives has been identified as antagonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.gov In this series, the spiro-oxadiazole moiety is crucial for the observed biological activity, and modifications around this fused ring system provide valuable insights for the development of selective α7 nAChR antagonists. nih.gov The optimization of such spiro-piperidine derivatives has led to the identification of highly potent and selective antagonists for targets like the melanin-concentrating hormone 1 receptor (MCH-1R), demonstrating the utility of this structural approach in drug discovery. nih.gov

| Structural Moiety | Impact on Activity | Example Target |

|---|---|---|

| Spirocyclic systems (e.g., 4-spiropiperidine) | Increases molecular rigidity, potentially enhancing pharmacokinetic profile and receptor interaction. | Melanin-concentrating hormone 1 receptor (MCH-1R), α7 nicotinic acetylcholine receptor (α7 nAChR) nih.govnih.gov |

| Piperidine-spirooxadiazole | Acts as a core pharmacophore for antagonist activity. | α7 nicotinic acetylcholine receptor (α7 nAChR) nih.gov |

The introduction of an aryl group, particularly at the C-4 position of the piperidine ring, is a cornerstone of designing various CNS-active agents and other therapeutic molecules. The nature and position of substituents on this aromatic ring are critical determinants of biological efficacy and receptor selectivity.

In the development of opioid antagonists based on the trans-3,4-dimethyl-4-arylpiperidine scaffold, the position of a phenolic hydroxyl group on the aryl ring significantly influences activity. Research has shown that the 3-position of the phenyl ring is optimal for opioid receptor activity. nih.gov Furthermore, replacing the hydroxyl group with carbamate (B1207046) or carboxamide groups can yield analogs with comparable high affinity for opioid receptors, and in some cases, an improved metabolic profile. nih.gov

Similarly, for a series of 4-(arylethynyl)piperidine derivatives designed as O-GlcNAcase (OGA) inhibitors for potential Alzheimer's disease treatment, extensive SAR studies on the aryl moiety led to compounds with potent enzymatic and cellular activity. acs.org The electronic and steric properties of the substituents on the aryl ring play a crucial role in the interaction with the enzyme's substrate recognition domain. acs.org Other studies have focused on 4-arylpiperidine derivatives as agents with high affinity for the serotonin (B10506) transporter (SERT), indicating their potential as antidepressants. google.com

| Aryl Ring Substitution | Effect on Biological Efficacy | Target/Application |

|---|---|---|

| 3-Hydroxy on 4-phenyl ring | Optimal for opioid receptor activity. nih.gov | Opioid Antagonists |

| Replacement of hydroxyl with carbamate/carboxamide | Maintains high affinity, can improve metabolic profile. nih.gov | Opioid Antagonists |

| Varied substitutions on 4-(arylethynyl) moiety | Modulates enzymatic inhibition and cellular potency. acs.org | O-GlcNAcase Inhibitors |

| General 4-aryl substitution | Can confer high affinity and selectivity. google.com | Serotonin Transporter (SERT) Inhibitors |

Hydrophobic interactions are fundamental forces in drug-receptor binding, and the incorporation of alkyl groups and other hydrophobic moieties is a key strategy in medicinal chemistry to modulate a compound's affinity, selectivity, and pharmacokinetic properties. thescipub.com The size, shape, and length of alkyl chains can significantly influence how a ligand fits into the binding pocket of a receptor.

For piperidine-based sigma (σ) receptor ligands, the length of the carbon chain linking different parts of the molecule is critical. In a series of 4,4-disubstituted piperidine derivatives, a one-carbon chain (n=1) was found to be the optimal length for exhibiting high affinity for the σ1 receptor compared to shorter (n=0) or longer (n=2) linkers. nih.gov

In the context of monoamine oxidase (MAO) inhibitors derived from piperine, which contains a piperidine ring, the length of the alkyl chain also plays a crucial role. For MAO-B inhibitory activity, an optimal linker length of 2-5 carbons between the methylenedioxyphenyl ring and the nitrogen-containing heterocycle was identified. nih.gov This suggests a specific spatial requirement within the enzyme's active site for optimal hydrophobic interaction. The active component containing the piperidine moiety often establishes a stable hydrophobic interaction within the catalytic pocket of the target enzyme. nih.gov

Structure-Activity Relationships for 5-HT6 Receptor Antagonists

The serotonin 5-HT6 receptor is a prominent target in the central nervous system for the development of drugs to treat cognitive disorders. Piperidine and piperazine (B1678402) derivatives are common scaffolds for 5-HT6 receptor antagonists. Quantitative structure-activity relationship (QSAR) studies on indolyl- and piperidinyl-sulphonamide derivatives have provided detailed insights into the structural requirements for high binding affinity. nih.gov

These analyses have identified several key molecular features that optimize 5-HT6 binding. These include the number of secondary aliphatic amines, the topological distance between nitrogen and oxygen atoms, the presence of ring tertiary carbon atoms, and specific fragment types like CH2RX. nih.govresearchgate.net This suggests that a combination of electronic, topological, and steric factors governs the interaction with the receptor.

In other series of 5-HT6 antagonists, the focus has been on optimizing a lead structure to improve activity and selectivity against off-target receptors. nih.gov For example, in a series of 6-piperazinyl-7-azaindoles, modifications to the core structure led to the identification of compounds with a promising balance of pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govku.dk The sulfonyl group, the hydroxyl group, and the piperazine ring have been identified as key regions that can be modified to design new antagonists with enhanced affinity. researchgate.net

Structure-Activity Relationships for Antifungal Agents Targeting Ergosterol (B1671047) Biosynthesis

Inspired by established antifungal agents like fenpropidin (B1672529) and amorolfine (B1665469), which contain piperidine or morpholine (B109124) rings, researchers have developed novel 4-aminopiperidine (B84694) derivatives that target fungal ergosterol biosynthesis. mdpi.comnih.gov These compounds act by inhibiting key enzymes in the pathway, such as sterol C14-reductase and sterol C8-isomerase. mdpi.comnih.gov

A systematic study of a library of over 30 4-aminopiperidines has elucidated clear structure-activity relationships for their antifungal activity. nih.govresearchgate.net The nature of the substituents at both the piperidine nitrogen (N-1 position) and the 4-amino group is critical for potency.

Key findings from these SAR studies include:

Substituents at N-1: Both benzyl (B1604629) and phenylethyl substituents at the piperidine nitrogen can lead to high antifungal activity. nih.govresearchgate.net

Substituents at the 4-amino group: Long N-alkyl chains with more than seven carbon atoms at the 4-amino group are crucial for high activity. The N-dodecyl (C12) residue was found to confer outstanding antifungal activity. nih.govresearchgate.net

Negative Influences: Shorter, branched, or cyclic alkyl residues at the 4-amino group are detrimental to activity. researchgate.net

These findings highlight the importance of a specific lipophilic profile for these compounds to effectively inhibit the enzymes in the ergosterol biosynthesis pathway. nih.govmdpi.com Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, have been identified as particularly promising candidates for further development based on their potent in vitro activity against clinically relevant fungal species like Candida spp. and Aspergillus spp. mdpi.comnih.gov

| Structural Modification | Effect on Antifungal Activity | Example Compound(s) |

|---|---|---|

| N-1 Position: Benzyl or Phenylethyl group | High Activity nih.govresearchgate.net | 1-benzyl-N-dodecylpiperidin-4-amine, N-dodecyl-1-phenethylpiperidin-4-amine |

| 4-Amino Position: N-alkyl chain > 7 carbons | Crucial for High Activity nih.govresearchgate.net | N-dodecyl derivatives |

| 4-Amino Position: N-dodecyl (C12) chain | Outstanding Activity nih.govresearchgate.net | 1-benzyl-N-dodecylpiperidin-4-amine, N-dodecyl-1-phenethylpiperidin-4-amine |

| 4-Amino Position: Short, branched, or cyclic alkyl groups | Detrimental to Activity researchgate.net | N/A |

Vii. Mechanistic Investigations of Biological and Chemical Processes Involving Piperidin 4 Amine Derivatives

Mechanisms of Interaction with Molecular Targets

The biological effects of piperidin-4-amine derivatives are rooted in their ability to bind and modulate the function of various proteins, including enzymes and receptors. This interaction is highly dependent on the specific substitutions on the piperidine (B6355638) ring and the amine group, which dictate the compound's affinity, selectivity, and mode of action.

Piperidin-4-amine derivatives have been shown to interact with a diverse array of receptors and enzymes. For instance, certain 4-amino-piperidine containing molecules act as potent antagonists for the M3 muscarinic receptor, with some compounds achieving a binding affinity (Ki) as low as 1 nM and demonstrating 3- to 40-fold selectivity over the M2 subtype. researchgate.net This selectivity is crucial as M2 receptor antagonism is often associated with adverse side effects. researchgate.net

Another significant target is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein. Aminoethyl-substituted piperidine derivatives have been developed as σ1 receptor ligands, and molecular dynamics simulations show that their binding affinity is influenced by interactions within a lipophilic binding pocket of the receptor. nih.gov

Furthermore, piperidine-based compounds have been identified as inhibitors of key enzymes in disease pathways. These include anaplastic lymphoma kinase (ALK), c-ros oncogene 1 (ROS1) kinase, and protein kinase B (Akt), all of which are implicated in cancer progression. nih.govresearchgate.net For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are ATP-competitive inhibitors of Akt, showing nanomolar potency and high selectivity over the related PKA kinase. researchgate.net In some anticancer applications, piperidin-4-amine derivatives are theorized to exert effects through binding to the human estrogen receptor. wikipedia.org

| Molecular Target | Derivative Class | Mechanism of Action | Observed Potency |

|---|---|---|---|

| M3 Muscarinic Receptor | Tertiary amine derivatives | Antagonist | Ki up to 1 nM researchgate.net |

| Sigma-1 (σ1) Receptor | Aminoethyl-substituted piperidines | Ligand (Antagonist behavior in assays) | Ki = 16 ± 4 nM (for compound 4a) nih.gov |

| Protein Kinase B (Akt) | Piperidine-4-carboxamides | ATP-Competitive Inhibitor | Nanomolar IC50 values researchgate.net |

| ALK/ROS1 Kinase | 2-amino-4-(1-piperidine) pyridines | Dual Inhibitor | Effective against Crizotinib-resistant mutants nih.gov |

The piperidine scaffold is a core component of many compounds that modulate neurotransmitter systems. A primary mechanism is the inhibition of neurotransmitter reuptake. For example, methylphenidate, which contains a piperidine ring, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). google.com By binding to and blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), these derivatives prevent the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their concentration and prolonging their signaling activity. google.com

Piperidine-piperazine compounds have also been developed as ligands for dopamine, serotonin (B10506), and norepinephrine receptors or transporters, highlighting the versatility of the piperidine core in modulating monoamine neurotransmission. The interaction with these cell surface receptors initiates intracellular signal transduction pathways that regulate a wide range of neuronal functions.

Furthermore, the anticancer effects of some piperidin-4-amine derivatives are linked to the modulation of critical intracellular signaling pathways. For instance, certain N-(piperidine-4-yl)benzamide derivatives trigger cell cycle arrest by activating the p53/p21-dependent pathway. mdpi.com This demonstrates a convergence of mechanisms where receptor or enzyme modulation on the cell surface or within the cell leads to downstream effects on fundamental processes like cell cycle control.

Specific Enzyme Inhibition Mechanisms

Beyond general enzyme modulation, piperidine-based structures have been engineered to be highly specific inhibitors of particular enzyme classes, such as proteases.

Uncontrolled proteolysis is a factor in many diseases, making proteases attractive therapeutic targets. nih.gov Piperidine derivatives have been designed as potent and selective inhibitors of these enzymes. One notable example is the development of a piperidine-based compound, (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid, which acts as a competitive inhibitor of the serine protease trypsin with a Ki value of 0.1 µM. researchgate.net Docking studies revealed that this molecule fits snugly into the active site of trypsin. researchgate.net Its selectivity over other proteases like thrombin and tryptase is achieved through steric hindrance; the compound's 4-phenyl group clashes with the "60-insertion loop" of thrombin, preventing effective binding. researchgate.net This illustrates how the rigid piperidine scaffold can be functionalized to achieve high target specificity.

| Target Enzyme | Inhibitor | Inhibition Type | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|---|

| Trypsin | (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid | Competitive | 0.1 µM | researchgate.net |

| Thrombin | (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid | Weak | 2 µM | researchgate.net |

Anticancer Mechanisms

The anticancer properties of piperidin-4-amine derivatives are multifaceted, involving direct cytotoxic effects and the inhibition of cancer cell proliferation through various molecular pathways.

Research has shown that piperidin-4-amine derivatives can induce cell death and halt proliferation in a variety of cancer cell lines. The mechanisms are often linked to the modulation of proteins that control the cell cycle and apoptosis.

For example, a series of piperidin-4-amine linked pyrimidine (B1678525) derivatives were synthesized and tested against HepG2 human liver cancer cells. wikipedia.org The most potent compound, PM-16, exhibited an IC50 value of 1.92 µM. wikipedia.org The proposed mechanisms for these compounds include the inhibition of tubulin polymerization, a process essential for cell division. nih.gov

In another study, the derivative 2-amino-4-(1-piperidine) pyridine (B92270) was found to inhibit the proliferation of colon cancer cells (DLD-1 and HT29) by arresting the cell cycle in the G1/G0 phase, preventing progression to the S phase where DNA replication occurs. This compound also inhibited the migration and invasion of these cancer cells.

Further mechanistic work on prostate cancer cells (PC3) showed that a piperidine derivative, compound 17a, induced apoptosis by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. It increased the expression of Bax while decreasing Bcl-2 levels, leading to programmed cell death. nih.gov

| Derivative Class | Cancer Cell Line | Mechanism of Action | Potency (IC50) |

|---|---|---|---|

| Piperidin-4-amine linked pyrimidines (PM-16) | HepG2 (Liver) | Inhibition of tubulin polymerization; Estrogen receptor binding wikipedia.orgnih.gov | 1.92 µM wikipedia.org |

| 2-amino-4-(1-piperidine) pyridine | HT29 & DLD-1 (Colon) | Cell cycle arrest at G1/G0 phase | Dose-dependent inhibition |

| Compound 17a | PC3 (Prostate) | Induction of apoptosis via increased Bax/Bcl-2 ratio nih.gov | Concentration-dependent inhibition |

| Aminoethyl-substituted piperidines (20a) | DU145 (Prostate) | Cell proliferation inhibition via σ1 receptor interaction nih.gov | 21.1 ± 1.6 µM nih.gov |

Interaction with Heat Shock Proteins (Hsp70, Hsp90)

The interaction of piperidin-4-amine derivatives with heat shock proteins, particularly Hsp70 and Hsp90, has been a subject of investigation in the context of cancer therapy. These chaperon proteins are often overexpressed in cancer cells, playing a crucial role in the folding, stability, and activation of numerous client proteins that are essential for tumor growth and survival. isciii.esnih.gov Inhibition of Hsp70 and Hsp90 can lead to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

The mechanism of interaction often involves the piperidine derivative binding to specific domains of the heat shock proteins. For Hsp90, inhibitors typically target the N-terminal ATP-binding site, which is critical for its chaperone function. nih.gov However, piperidine-based inhibitors have also been designed to interact with the C-terminal domain. nih.gov Molecular modeling studies have suggested that these compounds can form hydrogen-bonding interactions with key amino acid residues, such as Glu537 and Thr540, within the C-terminal binding site. nih.gov Additionally, hydrophobic interactions within the binding pocket can contribute to the affinity and efficacy of the inhibitor. nih.gov

In the case of Hsp70, piperidine derivatives have been designed to act as inhibitors, with studies showing significant binding affinity. isciii.esnih.gov The binding of these inhibitors can disrupt the normal chaperone cycle of Hsp70, which is involved in processes like regulating apoptosis. nih.gov Surface plasmon resonance (SPR) assays have been used to quantify the binding affinity, providing dissociation constants (Kd) that indicate the strength of the interaction. For instance, certain N-substituted benzyl-1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine derivatives have shown comparable affinity to Hsp70 as standard compounds, with Kd values in the micromolar range. isciii.es This specific and effective binding underscores the potential of these derivatives as targeted therapeutic agents. isciii.esisciii.es

Table 1: Binding Affinity of Piperidin-4-amine Derivatives with Hsp70

| Compound | Target Protein | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Compound 6b (a piperidin-4-amine derivative) | Human Hsp70 | 2.030 x 10-6 M | isciii.es |

| Compound 6i (a piperidin-4-amine derivative) | Human Hsp70 | 2.421 x 10-6 M | isciii.es |

| Compound HSP70-36 (a piperidine derivative) | HSP70 | 2.46 μM | nih.gov |

Inhibition of Tubulin Polymerization

Piperidin-4-amine derivatives have emerged as a significant class of compounds that interfere with microtubule dynamics through the inhibition of tubulin polymerization. nih.govresearchgate.net Microtubules, which are polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell structure. researchgate.netmdpi.com Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy, as it can induce cell cycle arrest, typically in the G2/M phase, and lead to apoptosis. researchgate.netmdpi.com

The primary mechanism by which many piperidine derivatives inhibit tubulin polymerization is by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This binding event prevents the tubulin dimers from polymerizing into microtubules, thereby disrupting the formation of the mitotic spindle. nih.gov Molecular docking studies have confirmed that these derivatives can fit into the colchicine binding site, where they form interactions with key amino acid residues. nih.gov The inhibition of tubulin polymerization is often concentration-dependent and can be detected within a few hours of treatment. mdpi.com

The biological consequence of this inhibition is the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govmdpi.com This has been demonstrated in various cancer cell lines, including lung, colon, and breast cancer. nih.gov The potency of these compounds is typically evaluated by their IC50 values for both cytotoxicity and tubulin polymerization inhibition. Several synthesized piperidine derivatives have shown potent activity, with IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding that of established anti-tubulin agents like Combretastatin A-4 (CA-4). mdpi.com

Table 2: Tubulin Polymerization Inhibition by Piperidin-4-amine Derivatives

| Compound | Cancer Cell Line | Cytotoxicity (IC50) | Tubulin Polymerization Inhibition (IC50) | Reference |

|---|---|---|---|---|

| Derivative 7h (1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivative) | A549 (Lung) | Not specified | Potent inhibitor | nih.gov |

| Compound 12a (triazole–thiadizine hybrid) | SGC-7901, A549, HT-1080 | 5 - 52 nM | Not specified | mdpi.com |

| Compound 18a (podophyllotoxin conjugate) | Various | Not specified | 46.40% inhibition | mdpi.com |

| Compound 18b (podophyllotoxin conjugate) | Various | Not specified | 48.50% inhibition | mdpi.com |

Detailed Reaction Mechanism Elucidation

Oxidation Mechanisms

The oxidation of piperidine derivatives can proceed through several mechanistic pathways, largely dependent on the oxidant and reaction conditions. A common initial step in the oxidation of aliphatic amines is the formation of a radical cation via a one-electron transfer. mdpi.com This radical cation can then deprotonate to form a radical at the α-carbon relative to the nitrogen atom. mdpi.com This α-carbon radical can undergo a second oxidation to yield an iminium cation, or it can be involved in a disproportionation reaction to produce an enamine and the starting amine. mdpi.com